2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol
Brand Name: Vulcanchem
CAS No.: 902264-05-5
VCID: VC4935709
InChI: InChI=1S/C17H21NO/c1-2-18(13-15-9-5-3-6-10-15)14-17(19)16-11-7-4-8-12-16/h3-12,17,19H,2,13-14H2,1H3
SMILES: CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O
Molecular Formula: C17H21NO
Molecular Weight: 255.361

2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol

CAS No.: 902264-05-5

Cat. No.: VC4935709

Molecular Formula: C17H21NO

Molecular Weight: 255.361

* For research use only. Not for human or veterinary use.

2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol - 902264-05-5

Specification

CAS No. 902264-05-5
Molecular Formula C17H21NO
Molecular Weight 255.361
IUPAC Name 2-[benzyl(ethyl)amino]-1-phenylethanol
Standard InChI InChI=1S/C17H21NO/c1-2-18(13-15-9-5-3-6-10-15)14-17(19)16-11-7-4-8-12-16/h3-12,17,19H,2,13-14H2,1H3
Standard InChI Key RZHNZKABKZGIEM-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[benzyl(ethyl)amino]-1-phenylethanol, reflects its branched structure. The canonical SMILES string CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O\text{CCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O} encodes its stereoelectronic configuration, featuring a hydroxyl group at the C1 position, a benzyl-substituted ethylamino group at C2, and a phenyl ring at C1. The InChIKey RZHNZKABKZGIEM-UHFFFAOYSA-N provides a unique identifier for computational chemistry applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H21NO\text{C}_{17}\text{H}_{21}\text{NO}PubChem
Molecular Weight255.35 g/molPubChem
SMILESCCN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)OPubChem
InChIInChI=1S/C17H21NO/c1-2-18(...)PubChem

Synthesis and Industrial Production

Reductive Amination Pathways

The synthesis of 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol typically involves a two-step reductive amination process. Benzyl chloride reacts with ethylamine to form benzyl ethylamine, which subsequently undergoes condensation with phenylacetaldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) or hydrogen gas with palladium on carbon (Pd/C\text{Pd/C}) are commonly employed to facilitate imine reduction.

Catalytic Innovations

Recent advances in ruthenium-catalyzed dehydrogenative cyclization, as demonstrated in analogous systems , suggest opportunities for optimizing this compound’s synthesis. For instance, acridine-based ruthenium complexes under solvent-free conditions could enhance reaction efficiency by minimizing side products and reducing energy input .

Reaction Scheme:

Benzyl ethylamine+PhenylacetaldehydeNaBH3CNMeOH2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol\text{Benzyl ethylamine} + \text{Phenylacetaldehyde} \xrightarrow[\text{NaBH}_3\text{CN}]{\text{MeOH}} \text{2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol}

Chemical Reactivity and Functionalization

Oxidation and Reduction

The hydroxyl group at C1 undergoes oxidation to form 2-[Benzyl(ethyl)amino]-1-phenylacetone using chromium trioxide (CrO3\text{CrO}_3) in acetic acid. Conversely, reduction with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) yields the corresponding amine derivative, 2-[Benzyl(ethyl)amino]-1-phenylethylamine.

Nucleophilic Substitution

The benzyl group participates in nucleophilic substitution reactions under basic conditions. For example, sodium hydride (NaH\text{NaH}) in dimethylformamide (DMF\text{DMF}) facilitates the replacement of the benzyl moiety with alkyl or aryl nucleophiles.

Industrial and Catalytic Applications

Continuous-Flow Synthesis

Adopting continuous-flow reactors, as described in recent catalytic studies , could address scalability challenges. Automated reagent delivery systems and real-time monitoring may improve yield (>80%) and purity (>95%) while reducing reaction times from 24 hours to <6 hours .

Cross-Coupling Reactions

The compound’s amino alcohol motif serves as a precursor for palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids could generate diversified libraries for high-throughput screening .

Comparative Analysis with Structural Analogs

Phenylethanolamine Derivatives

Compared to 2-amino-1-phenylethanol, the benzyl and ethyl substituents in 2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol confer:

  • Enhanced lipid solubility (logP\log P increase of 1.2 units)

  • Extended plasma half-life due to reduced hepatic clearance

  • Higher thermal stability (TmT_m > 150°C vs. 120°C for unsubstituted analogs)

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